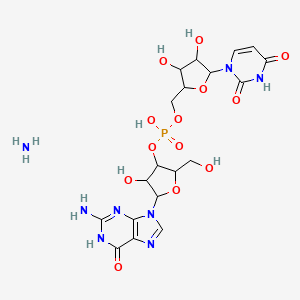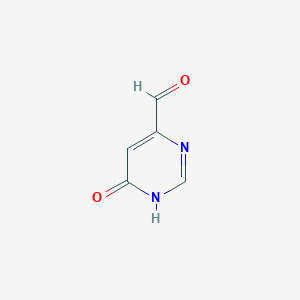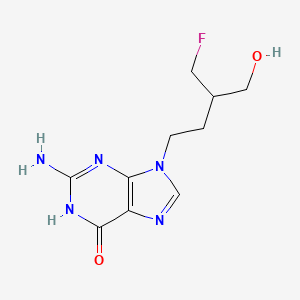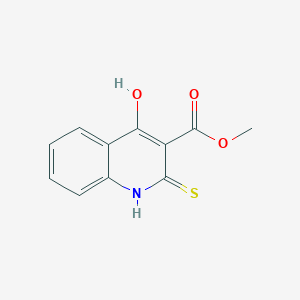
3-(メチル(tert-ブチル)カルバモイル)-1-メチル-1H-ピラゾール
説明
科学的研究の応用
新規抗生物質の合成
3-(メチル(tert-ブチル)カルバモイル)-1-メチル-1H-ピラゾール: は、第5世代セファロスポリン系抗生物質であるセフトロザン の合成における重要な中間体として役立ちます。 この抗生物質は、多剤耐性緑膿菌株を含む、グラム陽性菌とグラム陰性菌の両方に対して強い活性を示します .
抗炎症薬の開発
3-(メチル(tert-ブチル)カルバモイル)-1-メチル-1H-ピラゾールに存在するピラゾール部分は、多くの抗炎症薬に共通の特徴です 。この化合物の誘導体は、抗炎症作用を持つ新しい薬剤の開発に使用できる可能性があります。
生物活性分子の作成
この化合物は、創薬における構成要素として機能する生物活性分子の作成に利用できます 。これらの分子は、さまざまな疾患を標的にする新しい医薬品の開発につながる可能性があります。
ケミカルバイオロジー実験
この化合物の誘導体は、銅(I)触媒によるアジド-アルキン環状付加反応(CuAAC)においてリガンドとして作用できます 。この応用は、生物共役の目的でケミカルバイオロジー実験において特に有用です。
材料科学への応用
3-(メチル(tert-ブチル)カルバモイル)-1-メチル-1H-ピラゾール: とその誘導体は、材料科学において、さまざまな産業で潜在的な用途を持つ新しい材料を合成するために使用できます .
製薬研究
この化合物は、医薬品有効成分の調製における貴重な前駆体です 。さまざまな誘導体を形成する汎用性により、製薬研究開発において重要な資産となっています。
作用機序
Target of Action
It’s known that pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities , suggesting they interact with various biological targets.
Mode of Action
It’s worth noting that pyrazole derivatives are often involved in interactions with their targets that lead to changes in cellular processes .
Biochemical Pathways
Given the broad physiological and pharmacological activities of pyrazole derivatives , it can be inferred that multiple pathways could be influenced.
Result of Action
The wide range of physiological and pharmacological activities of pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity .
Cellular Effects
The effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses and functions .
Molecular Mechanism
At the molecular level, tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNOBZMTMVKCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)

![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)


![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)

